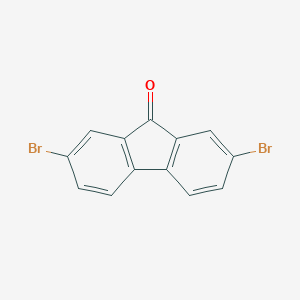

2,7-Dibromo-9-fluorenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dibromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRCRZFJOXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293558 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-75-5 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14348-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2,7-Dibromo-9-fluorenone

An In-depth Technical Guide to 2,7-Dibromo-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and known applications of this compound (CAS No: 14348-75-5). This document consolidates critical data for researchers and professionals in organic synthesis, materials science, and medicinal chemistry. Key information is presented in structured tables for ease of comparison, and detailed experimental workflows are provided. While direct biological signaling pathways for this specific compound are not extensively documented, its role as a precursor for functional materials and potentially bioactive molecules is well-established.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ketone that serves as a key intermediate in various synthetic applications. It typically presents as a yellow solid powder.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14348-75-5 | [1][2] |

| Molecular Formula | C₁₃H₆Br₂O | [1][2] |

| Molecular Weight | 337.99 g/mol | [2][3] |

| Appearance | Yellow Solid / Powder | [1][4] |

| Melting Point | 202 - 205 °C | [3] |

| Boiling Point | 451.4 ± 38.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water. Soluble in Tetrahydrofuran (B95107) (THF). | [4][5] |

| Density | 1.907 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | CWGRCRZFJOXQFV-UHFFFAOYSA-N | [1][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks / Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.83 (s, 2H), 7.65-7.68 (d, 2H), 7.38-7.40 (d, 2H) | [6] |

| ¹³C NMR | Data for the parent compound, 9-fluorenone (B1672902), is available and shows a peak for the carbonyl carbon (C=O) at 194.3 ppm. | [7][8] |

| Infrared (IR) (KBr) | 3080, 3060 (C-H aromatic), 1742 (C=O ketone), 1592, 1505, 1490, 1410 (C=C aromatic), 1244, 1090, 826, 780, 688, 472 cm⁻¹ | [6] |

Experimental Protocols

Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, yield, and available starting materials.

Protocol 1: Oxidation of 2,7-Dibromofluorene (B93635) with Chromium Trioxide

This is a classical method for oxidizing the methylene (B1212753) bridge of the fluorene (B118485) core.

-

Reactants: 2,7-dibromofluorene, Chromium trioxide (CrO₃), and acetic acid.[6]

-

Procedure:

-

Suspend 2,7-dibromofluorene (e.g., 10.0 g, 30.9 mmol) and CrO₃ (e.g., 12 g, 0.12 mol) in acetic acid (e.g., 250 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Collect the resulting yellow precipitate by suction filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the product under vacuum to yield this compound as a yellow solid. A reported yield for this method is 98%.

-

Protocol 2: Direct Bromination of 9-Fluorenone

This method involves the direct electrophilic substitution of bromine onto the fluorenone core.

-

Reactants: 9-Fluorenone, bromine, glacial acetic acid, fuming sulfuric acid (oleum), iron powder (catalyst), and iodine (catalyst).[9]

-

Procedure:

-

To a flask, add 9-fluorenone (e.g., 9.0g, 50mmol), iron powder (0.45g), a small piece of iodine (0.9mg), and glacial acetic acid (50mL).

-

Stir the mixture and slowly add fuming sulfuric acid (5mL).

-

After cooling, add a mixture of glacial acetic acid (20mL) and liquid bromine (16g, 100mmol) dropwise, maintaining the temperature at 80-90°C for 2 hours.

-

Add a second mixture of glacial acetic acid (10mL) and liquid bromine (12g, 75mmol) dropwise, and reflux at 110-120°C for 4 hours.

-

Neutralize the reaction mixture with sodium hydroxide (B78521).

-

Extract the product with dichloromethane.

-

Wash the organic phase with saturated sodium bisulfite solution and then with water.

-

Evaporate the solvent and recrystallize the crude product from absolute ethanol (B145695) to obtain the final product. A reported yield for this method is 92%.[9]

-

Protocol 3: Air Oxidation of 2,7-Dibromofluorene

A more environmentally benign method utilizing air as the oxidant.

-

Reactants: 2,7-dibromofluorene, potassium hydroxide (KOH), and tetrahydrofuran (THF).[6]

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2,7-dibromofluorene (e.g., 20g, 0.06 mol), THF (100mL), and KOH (6.70g, 0.12 mol).

-

Stir the mixture at room temperature for 1.5 hours, allowing for air oxidation.

-

Filter the reaction solution to remove insoluble matter.

-

Distill the filtrate to remove the solvent.

-

Wash the residue with water three times and dry to obtain the product. Reported purity and yield are 99.5% and 99.3%, respectively.[6]

-

Purification

The primary method for purification cited in the synthesis protocols is recrystallization, typically from absolute ethanol.[9]

Analysis (HPLC Method)

A High-Performance Liquid Chromatography (HPLC) method has been established for the determination of this compound.[10]

-

Stationary Phase: Elite Hypersil ODS2 C18 column (4.6 mm × 250 mm, 5 μm).[10]

-

Mobile Phase: Methanol and water (85:15 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV at 254 nm.[10]

-

Linear Range: 5.0 to 40.0 mg/L.[10]

Reactivity and Stability

This compound is stable under normal laboratory conditions.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition can occur under fire conditions, producing carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[1]

Visualizations of Experimental Workflows

Caption: Workflow for Synthesis Protocol 1 (Oxidation).

Caption: Workflow for Synthesis Protocol 3 (Air Oxidation).

Applications in Research and Drug Development

This compound is an important building block in organic and materials chemistry. Its primary applications include:

-

Polymer Synthesis: It is a key monomer used in the preparation of poly(9-fluorenone)s. For instance, it was used to prepare 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), which serves as a precursor polymer for the synthesis of 2,7-poly(9-fluorenone).[3][11][12] These polymers are of interest for their electron-deficient conjugated systems.[11]

-

Organic Intermediates: The compound is used in the synthesis of other functional organic molecules, such as 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol.[3]

-

Medicinal Chemistry: While direct applications are sparse, the broader class of fluorenone derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[13] Schiff bases derived from 9-fluorenone, for example, have been studied for their antimicrobial activity.[13][14] Therefore, this compound serves as a valuable starting material for creating libraries of novel fluorenone derivatives for drug discovery screening.

Conclusion

This compound is a well-characterized and synthetically accessible compound. Its robust chemical nature and the presence of two reactive bromine sites make it a versatile precursor for the development of advanced materials and complex organic molecules. While its direct role in drug development is as a scaffold or intermediate rather than an active agent, its utility in creating novel structures for biological screening is significant. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers leveraging this compound in their work.

References

- 1. This compound | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,7-ジブロモ-9-フルオレノン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. indiamart.com [indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 8. 9-Fluorenone(486-25-9) 13C NMR spectrum [chemicalbook.com]

- 9. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 10. HPLC Determination of 2,7-Dibromofluorenone in Bromo-derivatives of Fluorenone [mat-test.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. jocpr.com [jocpr.com]

- 14. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,7-Dibromo-9-fluorenone

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in organic synthesis with applications in materials science and drug development.

Molecular Structure and Properties

This compound is a polycyclic aromatic ketone. Its structure consists of a fluorene (B118485) backbone with bromine atoms substituted at the 2 and 7 positions and a ketone group at the 9 position.[1] This combination of a rigid, planar fluorenone core and bromine substituents makes it a versatile chemical building block. The electron-withdrawing nature of the carbonyl group influences its chemical reactivity.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,7-dibromo-9H-fluoren-9-one[2][3] |

| CAS Number | 14348-75-5[2][4] |

| Molecular Formula | C₁₃H₆Br₂O[2][3][4] |

| InChI Key | CWGRCRZFJOXQFV-UHFFFAOYSA-N[2][3] |

| SMILES | BrC1=CC=C2C3=CC=C(Br)C=C3C(=O)C2=C1[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 337.99 g/mol [2][4][5] |

| Appearance | Yellow solid/powder[3][6] |

| Melting Point | 203-205 °C[5][7][8] |

| Solubility | Insoluble in water[7] |

| Boiling Point (Predicted) | 451.4 ± 38.0 °C[7] |

| Density (Predicted) | 1.907 ± 0.06 g/cm³[7] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, typically involving the oxidation of 2,7-dibromofluorene (B93635) or the direct bromination of fluorenone.

Method 1: Oxidation of 2,7-Dibromofluorene with Chromium Trioxide (CrO₃)

This protocol is based on the oxidation of 2,7-dibromofluorene.

Procedure:

-

A mixture of 2,7-dibromofluorene (10.0 g, 30.9 mmol) and chromium trioxide (CrO₃) (12 g, 0.12 mol) is suspended in 250 mL of acetic acid.[9]

-

The suspension is stirred at room temperature for 12 hours.[9]

-

The resulting yellow precipitate is collected by suction filtration.[9]

-

The collected solid is washed thoroughly with water.[9]

-

The product is dried under vacuum to yield this compound as a yellow solid (10.1 g, 98% yield).[9]

Method 2: Direct Bromination of Fluorenone

This method utilizes fluorenone as the starting material and directly brominates it.

Procedure:

-

In a 250mL four-neck flask equipped with mechanical stirring, add 9.0g (50mmol) of fluorenone, 0.45g of iron powder, a small piece of iodine (0.9mg), and 50mL of glacial acetic acid.[10]

-

Slowly add 5mL of fuming sulfuric acid dropwise and allow the mixture to cool.[10]

-

Prepare a mixture of 20mL glacial acetic acid and 16g (100mmol) of liquid bromine. Add this mixture dropwise while maintaining the temperature at 80-90°C for a 2-hour reflux reaction.[10]

-

Prepare a second mixture of 10mL glacial acetic acid and 12g (75mmol) of liquid bromine. Add this mixture dropwise and increase the temperature to 110-120°C for a 4-hour reflux reaction.[10]

-

After the reaction, neutralize the mixture to a neutral pH with sodium hydroxide.[10]

-

Extract the product with dichloromethane, filter, and wash the organic phase with a saturated sodium bisulfite solution, followed by several washes with water.[10]

-

Evaporate the solvent from the organic phase. Recrystallize the resulting product from absolute ethanol (B145695) to obtain a yellow solid.[10]

-

Dry the solid to obtain the final product, this compound (yield: 92%).[10]

Synthesis Workflow

The following diagram illustrates the common synthetic pathways to obtain this compound.

Caption: Synthetic routes to this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic materials and potential therapeutic agents.

-

Materials Science: It is a precursor for the synthesis of polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. Specifically, it has been used in the preparation of 2,7-poly(9-fluorenone) and other polymers for applications such as white-electrophosphorescent devices and materials exhibiting supramolecular luminescence.[7]

-

Drug Development: Fluorenone derivatives have garnered significant interest due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[11][12] While this compound itself is primarily a synthetic intermediate, its derivatives are explored for various therapeutic applications.[11] For instance, the fluorenone core is a structural component in molecules synthesized to act as anticancer agents and sympathetic nervous system inhibitors.[11][13]

References

- 1. This compound | Building Block | RUO [benchchem.com]

- 2. This compound | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H25919.03 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound 96 14348-75-5 [sigmaaldrich.com]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. indiamart.com [indiamart.com]

- 8. 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5 [chemicalbook.com]

- 9. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 10. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 11. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

Solubility of 2,7-Dibromo-9-fluorenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Dibromo-9-fluorenone in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information derived from synthetic and purification procedures, alongside a detailed experimental protocol for systematic solubility determination. This guide is intended to assist in solvent selection for synthesis, purification, analytical applications, and formulation development involving this compound.

Core Executive Summary

This compound is a key intermediate in the synthesis of advanced organic materials and potential pharmaceutical compounds. Its solubility is a critical physical property that dictates its utility in solution-phase reactions, purification via recrystallization, and formulation for various applications. This guide consolidates available qualitative solubility data, provides a robust experimental protocol for quantitative solubility determination, and visualizes a typical synthetic workflow.

While specific quantitative data remains elusive in readily accessible literature, inferences from synthetic methodologies indicate that this compound exhibits solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and chlorinated solvents.[1][2] It is noted to be insoluble in water.[3] Recrystallization procedures mentioned in various synthetic protocols further suggest its solubility is temperature-dependent in solvents like ethanol (B145695) and toluene.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and closely related compounds in various organic solvents, as inferred from published synthetic and purification procedures. This information can guide initial solvent screening.

| Compound/Derivative | Solvent(s) | Observation/Indication |

| This compound | Tetrahydrofuran (THF) | Soluble.[1] |

| This compound | Water | Insoluble.[3] |

| This compound | Acetic Acid | Used as a reaction solvent for synthesis, implying solubility, especially at elevated temperatures. |

| This compound | Ethanol/Toluene | Used for recrystallization, indicating moderate solubility at high temperatures and lower solubility at room temperature. |

| This compound | Dichloromethane | Used for extraction during synthesis workup, suggesting good solubility. |

| 2,7-Dibromofluorene | Chloroform/Acetic Acid (1:1) | Dissolves in this mixture.[2] |

| 2,7-Dibromofluorene Derivative | Chloroform/Ethyl Acetate | Used as an eluent in column chromatography, suggesting good solubility.[2] |

| 3,6-Dibromo-9H-fluoren-9-one | Dichloromethane | Used for Soxhlet extraction, indicating good solubility.[2] |

Based on this collective data, this compound is anticipated to have good solubility in chlorinated solvents (dichloromethane, chloroform) and ethers (tetrahydrofuran). Its solubility in polar aprotic solvents and aromatic hydrocarbons is likely significant, while it is expected to be poorly soluble in polar protic solvents like water and lower alcohols, apart from temperature-assisted dissolution for recrystallization.[2]

Experimental Protocol for Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at various temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 K)

-

Analytical balance (±0.0001 g)

-

Vials or jacketed glass equilibrium cells

-

Magnetic stirrers and stir bars

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known mass of the selected solvent in a sealed vial or equilibrium cell. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in the thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach solid-liquid equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking measurements at different time points until the concentration remains constant). Typically, 24 to 72 hours is adequate.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid transferring any solid particles.

-

Immediately weigh the collected sample and then dilute it with a known volume of a suitable solvent (often the same solvent or a mobile phase component) in a volumetric flask.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute (this compound) in the sample.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent in the sample.

-

M₂ is the molar mass of the solvent.

-

-

Solubility can also be expressed in other units such as g/100 g of solvent or mg/mL.

-

-

Data Validation:

-

Repeat the experiment at each temperature multiple times to ensure reproducibility.

-

The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRD) to confirm that no crystal form transition has occurred during the experiment.

-

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a common synthetic pathway for preparing this compound from fluorene. This workflow highlights the solvents and key reagents involved, providing context for the solubility observations.

Caption: Synthetic workflow for this compound.

Logical Relationship for Solubility Screening

This diagram outlines a logical process for selecting an appropriate solvent for a given application involving this compound.

Caption: Logical workflow for solvent selection.

References

Spectroscopic Profile of 2,7-Dibromo-9-fluorenone: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dibromo-9-fluorenone, a key intermediate in the synthesis of various organic materials. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | Singlet | 2H | H-1, H-8 |

| 7.65-7.68 | Doublet | 2H | H-3, H-6 |

| 7.38-7.40 | Doublet | 2H | H-4, H-5 |

Note: The assignments are based on the expected electronic environment of the aromatic protons.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The following characteristic absorption peaks have been reported for this compound.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3080, 3060 | Aromatic C-H Stretch |

| 1742 | C=O (Ketone) Stretch |

| 1592, 1505, 1490 | Aromatic C=C Stretch |

| 1410 | Aromatic C-H in-plane bend |

| 1244 | C-C Stretch |

| 1090 | C-H in-plane bend |

| 826, 780 | C-H out-of-plane bend |

| 688 | C-Br Stretch |

| 472 | Skeletal vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific absorption maxima (λmax) for this compound are not extensively reported in the available literature. For the parent compound, 9-fluorenone, the S1 absorption maximum in hexane (B92381) is observed at 380 nm.[1] The introduction of bromine atoms, being auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume is typically 0.6-0.7 mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

IR Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation:

-

ATR: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact.

-

KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded.

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A cuvette containing the pure solvent is placed in the reference beam path.

-

A cuvette containing the sample solution is placed in the sample beam path.

-

The absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

-

The instrument records the absorbance as a function of wavelength, and the wavelength of maximum absorbance (λmax) is identified.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 2,7-Dibromo-9-fluorenone from Fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-Dibromo-9-fluorenone, a key intermediate in the development of various organic materials and pharmaceutical compounds. The synthesis primarily proceeds through a two-step process involving the bromination of fluorene (B118485) to 2,7-dibromofluorene (B93635), followed by its oxidation to the target compound, this compound. An alternative single-step direct bromination of 9-fluorenone (B1672902) is also discussed. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways and workflows.

Synthetic Pathways

The synthesis of this compound from fluorene can be achieved via two primary routes: a two-step synthesis involving an intermediate, and a direct synthesis from fluorenone.

Two-Step Synthesis from Fluorene

This is the most common approach, which involves two sequential reactions:

-

Bromination: Fluorene is first brominated to form 2,7-dibromofluorene.

-

Oxidation: The resulting 2,7-dibromofluorene is then oxidized to yield this compound.

Direct Synthesis from 9-Fluorenone

An alternative, less common method involves the direct bromination of 9-fluorenone to produce this compound in a single step.

Experimental Protocols

Detailed methodologies for the key reactions in the synthesis of this compound are provided below.

Step 1: Bromination of Fluorene to 2,7-dibromofluorene

There are several established methods for the selective dibromination of fluorene at the 2 and 7 positions.

Method A: Bromination using Copper(II) Bromide on Alumina (B75360)

This method offers high yield and avoids the use of elemental bromine directly in the reaction mixture.

-

Reagents: Fluorene, Copper(II) bromide on alumina, Carbon tetrachloride (CCl4), Magnesium sulfate.

-

Procedure:

-

A solution of fluorene (1.5 g, 9.0 mmol) in CCl4 (80 mL) is prepared.

-

30 g of copper (II) bromide on alumina is added to the solution.

-

The mixture is stirred at reflux for 5 hours.

-

After cooling to room temperature, the solid material is filtered and washed with CCl4 (50 mL).

-

The organic solution is dried over magnesium sulfate.

-

Removal of the solvent yields the product as a yellow solid.[1][2]

-

-

Purification: Recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) affords pale yellow crystals.[1][2]

Method B: Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as the brominating agent.

-

Reagents: Fluorene, N-bromosuccinimide (NBS), Acetic acid, Hydrobromic acid.

-

Procedure:

-

Fluorene is reacted with N-bromosuccinimide (NBS) in a mixture of acetic acid and hydrobromic acid to generate 2,7-dibromofluorene.[3]

-

Method C: Direct Bromination with Bromine

This classic method employs liquid bromine.

-

Reagents: Fluorene, Bromine, Water, Surfactant, Sulfuric acid.

-

Procedure:

-

In a flask, 237 g (1.4 mol) of fluorene, 1 L of water, three drops of a surfactant, and five drops of sulfuric acid are mixed.

-

500 g (3.1 mol) of bromine is added to the mixture to initiate the reaction.[4]

-

Step 2: Oxidation of 2,7-dibromofluorene to this compound

The intermediate, 2,7-dibromofluorene, is oxidized to the final product.

Method I: Oxidation with Chromium Trioxide (CrO3)

A widely used method employing a strong oxidizing agent.

-

Reagents: 2,7-dibromofluorene, Chromium trioxide (CrO3), Acetic acid.

-

Procedure:

-

A mixture of 2,7-dibromofluorene (10.0 g, 30.9 mmol) and CrO3 (12 g, 0.12 mol) is suspended in 250 mL of acetic acid.

-

The suspension is stirred at room temperature for 12 hours.

-

The resulting yellow precipitate is collected by suction filtration, washed thoroughly with water, and dried under vacuum.[5]

-

Method II: Air Oxidation with Potassium Hydroxide (B78521) (KOH)

A greener and highly efficient method using atmospheric oxygen.

-

Reagents: 2,7-dibromofluorene, Potassium hydroxide (KOH), Tetrahydrofuran (THF).

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 20g of 2,7-dibromofluorene (0.06 mol) and 100-120 mL of THF.

-

Add potassium hydroxide (1.68g to 6.70g, 0.03 to 0.12 mol).

-

Stir the mixture at room temperature for 1.5 to 2.5 hours.[3][6]

-

The reaction solution is filtered to remove insoluble matter.

-

The filtrate is distilled to remove the solvent, washed with water three times, and dried to obtain the final product.[3]

-

Alternative Single-Step Synthesis: Direct Bromination of 9-Fluorenone

This method bypasses the isolation of the dibromofluorene intermediate.

-

Reagents: 9-Fluorenone, Bromine, Glacial acetic acid, Fuming sulfuric acid, Iron powder, Iodine.

-

Procedure:

-

To a flask containing 9.0g (50mmol) of fluorenone, 0.45g of iron powder, and a small crystal of iodine (0.9mg) in 50mL of glacial acetic acid, slowly add 5mL of fuming sulfuric acid with stirring.

-

After cooling, a mixture of 20mL of glacial acetic acid and 16g (100mmol) of liquid bromine is added dropwise, maintaining the temperature at 80-90°C for 2 hours.

-

A second mixture of 10mL of glacial acetic acid and 12g (75mmol) of liquid bromine is then added dropwise, and the reaction is refluxed at 110-120°C for 4 hours.[7]

-

-

Work-up and Purification:

-

The reaction mixture is neutralized with sodium hydroxide.

-

The product is extracted with dichloromethane.

-

The organic phase is washed with saturated sodium bisulfite solution and then with water.

-

The solvent is evaporated, and the crude product is recrystallized from absolute ethanol (B145695) to yield a yellow solid.[7]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Synthesis of 2,7-dibromofluorene

| Method | Brominating Agent | Solvent | Reaction Time | Yield |

| A | Copper(II) Bromide on Alumina | CCl4 | 5 h | 98%[1][2] |

| B | N-Bromosuccinimide (NBS) | Acetic Acid/HBr | - | - |

| C | Bromine (Br2) | Water | - | 78-85%[8] |

Table 2: Synthesis of this compound

| Method | Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield | Purity |

| I | 2,7-dibromofluorene | CrO3 | Acetic Acid | 12 h | 98%[5] | - |

| II | 2,7-dibromofluorene | Air (O2) / KOH | THF | 1.5 - 2.5 h | 99.0 - 99.3%[3] | 99.5%[3] |

| Direct | 9-Fluorenone | Bromine (Br2) | Acetic Acid/Fuming H2SO4 | 6 h | 92%[7] | - |

Table 3: Physicochemical Properties

| Compound | Appearance | Melting Point (°C) |

| 2,7-dibromofluorene | Pale yellow crystals | 159-160[2] |

| This compound | Yellow solid | 203-204[3][6] |

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic processes.

Caption: Overall synthetic pathways to this compound.

Caption: General experimental workflow for the two-step synthesis.

References

- 1. rsc.org [rsc.org]

- 2. 20.210.105.67 [20.210.105.67]

- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 4. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]

- 5. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 6. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 7. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 8. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

A Technical Guide to 2,7-Dibromo-9-fluorenone: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,7-Dibromo-9-fluorenone, a key intermediate in organic synthesis. This document details its commercial availability from various suppliers, outlines established synthesis protocols, and explores its applications as a scaffold in the development of bioactive compounds.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 96% to over 98%, with analytical characterization often provided by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The compound is generally supplied as a yellow to orange crystalline powder.

For researchers, it is crucial to consider the specified purity and the analytical data provided by the supplier to ensure the quality and reproducibility of experimental results. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAH2591903 | ≥95.0% (HPLC) | 1 g, 5 g |

| Sigma-Aldrich | 300098 | 96% | 5 g, 25 g |

| TCI America | D3557 | >98.0% (GC) | 5 g, 25 g |

| Matrix Scientific | 009776 | Not specified | 5 g, 25 g, 100 g |

| Dr. Silviu Pharmachem Pvt. Ltd. | Not specified | Chemical Grade | Up to 500kg |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is well-documented in the scientific literature and patents. Two common methods involve the oxidation of 2,7-dibromofluorene (B93635) or the direct bromination of fluorenone.

Method 1: Oxidation of 2,7-Dibromofluorene

This method involves the oxidation of the methylene (B1212753) bridge of 2,7-dibromofluorene to a carbonyl group. Chromium trioxide in acetic acid is a frequently used oxidizing agent.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2,7-dibromofluorene (10.0 g, 30.9 mmol) in 250 mL of glacial acetic acid.[1]

-

Addition of Oxidizing Agent: To the suspension, add chromium trioxide (CrO₃) (12 g, 0.12 mol) in portions.[1]

-

Reaction: Stir the mixture at room temperature for 12 hours.[1]

-

Work-up: The resulting yellow precipitate is collected by suction filtration.

-

Purification: Wash the collected solid thoroughly with water and dry it under a vacuum to yield this compound as a yellow solid. This method reports a high yield of 98%.[1]

A visual representation of this experimental workflow is provided below.

Caption: Workflow for the synthesis of this compound via oxidation.

Method 2: Direct Bromination of Fluorenone

This approach involves the direct electrophilic bromination of the fluorenone core. A patent describes a method using bromine in acetic acid with a catalyst.[3]

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add fluorenone (9.0 g, 50 mmol), iron powder (0.45 g), a small crystal of iodine, and 50 mL of glacial acetic acid.[3]

-

Addition of Reagents: Slowly add fuming sulfuric acid (5 mL) dropwise. After cooling, a mixture of glacial acetic acid (20 mL) and liquid bromine (16 g, 100 mmol) is added dropwise while controlling the temperature at 80-90°C. The reaction is refluxed for 2 hours.[3]

-

Second Bromine Addition: A second mixture of glacial acetic acid (10 mL) and liquid bromine (12 g, 75 mmol) is then added dropwise, and the reaction is refluxed at 110-120°C for an additional 4 hours.[3]

-

Work-up: The reaction mixture is neutralized with sodium hydroxide. The crude product is extracted with dichloromethane.

-

Purification: The organic phase is washed with a saturated sodium bisulfite solution and then with water. After evaporation of the solvent, the product is recrystallized from absolute ethanol (B145695) to give a yellow solid with a reported yield of 92%.[3]

Applications in Drug Discovery and Medicinal Chemistry

While the broader class of fluorenone derivatives has shown a wide range of biological activities including anticancer, antiviral, and neuromodulatory properties, the specific applications of this compound are primarily as a key intermediate in the synthesis of more complex bioactive molecules.[4] Its two bromine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups.

A notable application is its use as a starting material for the synthesis of tubulin inhibitors. A study describes the design and synthesis of new tubulin binders where the introduction of a hydrophobic group at the 7-position of a 9-fluorenone-2-carboxylic acid scaffold was achieved starting from this compound.[5] Tubulin is a critical target in cancer chemotherapy, and its inhibitors can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The general synthetic strategy starting from this compound to access novel drug candidates is illustrated in the following diagram.

Caption: Logical workflow for the use of this compound in drug discovery.

References

The Synthetic Versatility of 2,7-Dibromo-9-fluorenone: A Gateway to Advanced Organic Materials

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pivotal role of 2,7-Dibromo-9-fluorenone as a versatile building block in modern organic synthesis. This document outlines its applications in the creation of high-performance polymers, advanced optoelectronic materials, and complex molecular architectures, complete with experimental data and synthetic pathways.

Executive Summary

This compound is a key aromatic ketone that serves as a fundamental precursor in the synthesis of a wide array of functional organic molecules and polymers. The strategic placement of bromine atoms at the 2 and 7 positions, combined with the reactivity of the central carbonyl group, renders it an exceptionally versatile intermediate for constructing complex, conjugated systems. This guide explores its principal applications, including the synthesis of spirobifluorenes for Organic Light-Emitting Diodes (OLEDs), functionalized fluorene (B118485) derivatives for various electronic applications, and precursor polymers for unique electron-deficient conjugated systems. The inherent reactivity of the bromine atoms allows for a range of cross-coupling reactions, making it an indispensable tool for materials science and medicinal chemistry.[1]

Core Applications in Organic Synthesis

The utility of this compound is primarily centered on its role as a scaffold for building larger, more complex molecules with tailored electronic and photophysical properties.

Synthesis of Spirobifluorene Derivatives

One of the most significant applications of this compound is in the synthesis of 2,7-dibromo-9,9'-spirobifluorene. This is typically achieved through a reaction with a Grignard reagent derived from 2-bromobiphenyl.[2] Spirobifluorene derivatives are highly sought after in materials science due to their unique three-dimensional, non-coplanar structure. This twisted geometry prevents close molecular packing, leading to the formation of amorphous materials with high glass transition temperatures and morphological stability.[2] Furthermore, the sp³-hybridized carbon at the core breaks the conjugation across the two fluorene units, resulting in materials with high triplet energy, a crucial property for host materials in highly efficient OLEDs and perovskite solar cells.[2]

Logical Relationship: From this compound to Spirobifluorene Derivatives

Caption: Synthesis pathway of 2,7-Dibromo-9,9'-spirobifluorene.

Precursor for Poly(9-fluorenone)

This compound is a critical starting material for the synthesis of 2,7-poly(9-fluorenone) (PF), an electron-deficient conjugated polymer. A common synthetic route involves the ketalization of this compound with a diol, such as 2,2-dioctyl-1,3-propanediol, to form a dibrominated ketal derivative.[3] This derivative then undergoes Ni(0)-induced coupling to yield a processable precursor polymer, 2,7-poly(spiro[4',4'-dioctyl-2',6'-dioxocyclohexane-1',9-fluorene]).[3] The final conversion to poly(9-fluorenone) is achieved by treating the precursor polymer with an acid, such as dichloroacetic acid.[3] The resulting poly(9-fluorenone) exhibits reversible reduction properties, making it a suitable candidate for electron transport materials in multilayer LEDs.[3]

Experimental Workflow: Synthesis of Poly(9-fluorenone)

Caption: Workflow for the synthesis of 2,7-poly(9-fluorenone).

Synthesis of Functionalized 9-Substituted Fluorene Derivatives

The carbonyl group at the 9-position of this compound provides a reactive site for the synthesis of various 9-substituted fluorene derivatives. For instance, it can be used to prepare 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol.[4] Additionally, it serves as a precursor for more complex structures. A notable example is the boron trifluoride-catalyzed reaction of its derivatives, 9-(phenylethynyl)-9H-fluoren-9-ols, with 2-aminobenzamides to produce highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields.[5]

Quantitative Data from Key Syntheses

The following tables summarize quantitative data from various synthetic procedures involving this compound and its derivatives.

| Product | Reagents | Catalyst/Conditions | Yield (%) | Reference |

| This compound | Fluorenone, Bromine | Iron-iodine, Acetic acid, Fuming sulfuric acid | 92 | [6] |

| (Z)-N-Phenyl-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 9-(Phenylethynyl)-9H-fluoren-9-ol, 2-Aminobenzamide (B116534) | BF₃·Et₂O, CH₂Cl₂, RT | 92 | [5] |

| (Z)-N-(3-Bromophenyl)-2-((2-(2,7-dibromo-9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 2,7-Dibromo-9-(phenylethynyl)-9H-fluoren-9-ol derivative, N-(3-Bromophenyl)-2-aminobenzamide | Not specified | 69 | [5] |

| Dibromo-substituted spiro[fluorene-9,9'-xanthene] | This compound, Phenol | MeSO₃H, P₂O₅ | 78 | [7] |

| This compound | 2,7-Dibromofluorene, CrO₃ | Acetic acid, RT, 12h | 98 | [8] |

Detailed Experimental Protocols

Synthesis of this compound from Fluorenone[7]

This method utilizes the direct bromination of fluorenone.

Materials:

-

Fluorenone

-

Bromine

-

Glacial acetic acid

-

Fuming sulfuric acid

-

Iron powder

-

Iodine

-

Dichloromethane

-

Saturated sodium bisulfite solution

-

Absolute ethanol (B145695)

Procedure:

-

To a 250 mL four-necked flask, add fluorenone (e.g., 9.0g, 50mmol), iron powder (0.45g), and a small crystal of iodine (0.9mg).

-

Add 50 mL of glacial acetic acid and stir mechanically.

-

Slowly add 5 mL of fuming sulfuric acid dropwise.

-

After cooling, a mixture of 20 mL of glacial acetic acid and 4/7 of the total liquid bromine (e.g., 16g, 100mmol) is added dropwise while maintaining the temperature at 80-90°C for 2 hours.

-

Subsequently, a mixture of 10 mL of glacial acetic acid and the remaining 3/7 of the liquid bromine (e.g., 12g, 75mmol) is added dropwise, and the reaction is refluxed at 110-120°C for 4 hours.

-

The crude product is neutralized to a neutral pH with sodium hydroxide.

-

The mixture is extracted with dichloromethane.

-

The organic phase is washed with a saturated sodium bisulfite solution, followed by several washes with water.

-

The organic solvent is evaporated, and the resulting solid is recrystallized from absolute ethanol to yield a yellow solid product.

Synthesis of (Z)-N-Phenyl-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide[6]

This procedure describes a boron trifluoride catalyzed reaction.

Materials:

-

Fluorenone propargylic alcohol (1a)

-

2-Aminobenzamide (2a)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a reaction vessel, combine 1 equivalent of fluorenone propargylic alcohol (1a) and 1 equivalent of 2-aminobenzamide (2a) in dichloromethane.

-

Add 0.3 equivalents of BF₃·Et₂O to the mixture at room temperature.

-

The reaction is allowed to proceed for a short duration (e.g., 10 minutes).

-

The product, (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (3a), is then isolated and purified.

Conclusion

This compound has established itself as a cornerstone intermediate in the field of organic synthesis, particularly for the development of advanced materials. Its predictable reactivity at both the aromatic C-Br bonds and the C9-carbonyl group allows for the rational design and synthesis of a diverse range of complex molecules. The applications highlighted in this guide, from high-performance polymers for electronics to sophisticated spiro-compounds for OLEDs, underscore the continued importance of this versatile building block in driving innovation across multiple scientific disciplines. Future research is expected to further expand its utility in areas such as medicinal chemistry and the development of novel sensory materials.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

2,7-Dibromo-9-fluorenone: A Versatile Precursor for Advanced Fluorene Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fluorene (B118485) and its derivatives represent a privileged class of compounds with significant applications ranging from materials science to medicinal chemistry. Their rigid, planar, and electron-rich biphenyl (B1667301) structure imparts unique photophysical and electronic properties, making them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug development, the fluorene scaffold is found in molecules with anticancer, anti-inflammatory, antibacterial, and neuromodulatory activities.

At the core of synthesizing a vast library of functionalized fluorenes is the strategic use of versatile precursors. Among these, 2,7-dibromo-9-fluorenone (CAS: 14348-75-5) stands out as a pivotal starting material. Its structure offers three distinct points for chemical modification: the two bromine atoms at the 2 and 7 positions, which are amenable to cross-coupling reactions, and the reactive ketone group at the 9-position. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent transformation into diverse fluorene derivatives, complete with detailed experimental protocols and tabulated data for researchers.

Synthesis of the this compound Core

The preparation of this compound can be achieved through two primary routes: the oxidation of 2,7-dibromofluorene (B93635) or the direct bromination of 9-fluorenone. The choice of method often depends on the availability of the starting material and desired scale.

Figure 1: Key synthetic routes to this compound.

Method A: Oxidation of 2,7-Dibromofluorene

A common and high-yielding method involves the oxidation of the methylene (B1212753) bridge at the C9 position of 2,7-dibromofluorene. While classic protocols use stoichiometric chromium trioxide (CrO₃), which raises environmental concerns, greener methods using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) have also been developed.

Method B: Direct Bromination of 9-Fluorenone

Alternatively, the target molecule can be synthesized by the direct electrophilic bromination of commercially available 9-fluorenone. This reaction typically requires a catalyst, such as iron powder and iodine, and careful control of reaction conditions to achieve high selectivity for the 2,7-disubstituted product.

Data Presentation: Synthesis of this compound

| Starting Material | Key Reagents & Conditions | Yield (%) | Reference |

| 2,7-Dibromofluorene | CrO₃, Acetic Acid, Room Temp, 12 h | 98% | |

| 2,7-Dibromofluorene | KOH, THF, Air, Room Temp, 2.5 h | 99% | |

| 9-Fluorenone | Br₂, Fe powder, I₂, Acetic Acid, Oleum, 80-120°C, 6 h | 92% |

Experimental Protocol: Synthesis by Oxidation of 2,7-Dibromofluorene with CrO₃

-

Setup: In a round-bottom flask, suspend 2,7-dibromofluorene (10.0 g, 30.9 mmol) in 250 mL of glacial acetic acid.

-

Reagent Addition: To the stirred suspension, add chromium trioxide (CrO₃, 12.0 g, 120 mmol).

-

Reaction: Stir the resulting mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a yellow precipitate will have formed. Collect the solid by suction filtration.

-

Purification: Wash the collected precipitate thoroughly with deionized water to remove acetic acid and chromium salts.

-

Drying: Dry the purified yellow solid under vacuum to yield this compound (Yield: 10.1 g, 98%). The product can be further purified by recrystallization from an ethanol/toluene mixture if necessary.

Key Synthetic Transformations

The true utility of this compound lies in its capacity to undergo a variety of chemical transformations, enabling the synthesis of a vast array of fluorene derivatives. These reactions can be broadly categorized into modifications at the C2/C7 positions and reactions at the C9 carbonyl.

Theoretical and Computational Insights into 2,7-Dibromo-9-fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational modeling of 2,7-Dibromo-9-fluorenone, a significant fluorene (B118485) derivative with potential applications in materials science and as a building block in medicinal chemistry. This document summarizes key data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its computational analysis.

Introduction

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its rigid, planar fluorenone core, functionalized with electron-withdrawing bromine atoms, imparts unique electronic and photophysical properties. Understanding these properties at a molecular level is crucial for the rational design of novel materials and pharmacologically active compounds. Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful approach to elucidate the structure-property relationships of this molecule.

Synthesis and Characterization

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported:

Method 1: Oxidation of 2,7-dibromofluorene (B93635)

A common and high-yielding method involves the oxidation of 2,7-dibromofluorene.[1]

-

Reactants: 2,7-dibromofluorene and Chromium(VI) oxide (CrO₃).

-

Solvent: Acetic acid.

-

Procedure: A mixture of 2,7-dibromofluorene and CrO₃ is suspended in acetic acid and stirred at room temperature for 12 hours. The resulting yellow precipitate is collected by suction filtration, washed thoroughly with water, and dried under a vacuum.

-

Yield: Approximately 98%.[1]

Method 2: Direct Bromination of Fluorenone

An alternative route involves the direct bromination of fluorenone.[2]

-

Reactants: Fluorenone and Bromine.

-

Reaction Medium: Acetic acid and a small amount of fuming sulfuric acid.

-

Catalyst: Iron-Iodine.

-

Procedure: The process involves a two-step addition of bromine at controlled temperatures. Initially, a portion of the bromine is added at 80-90°C, followed by the remainder at a reflux temperature of 110-120°C. The crude product is then neutralized, extracted with dichloromethane, washed, and recrystallized from absolute ethanol.[2]

-

Yield: Approximately 92%.[2]

Physicochemical and Spectroscopic Characterization

The synthesized this compound is typically characterized by the following methods:

-

Melting Point: 203-205 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz, CDCl₃) δ 7.77 (s, 2H), 7.63 (d, J = 8.0 Hz, 2H), 7.39 (d, J = 8.0 Hz, 2H).[1]

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present in the molecule. Data is available on public databases such as PubChem.[3]

Computational Modeling Workflow

The theoretical investigation of this compound typically follows a multi-step computational workflow. This workflow, from initial structure preparation to the prediction of various molecular properties, is depicted in the diagram below.

Theoretical Data and Analysis

Optimized Molecular Geometry

DFT calculations are employed to determine the most stable three-dimensional structure of the molecule. Key geometric parameters that would be obtained from a geometry optimization at a typical level of theory (e.g., B3LYP/6-311G(d,p)) are presented below. These values are essential for understanding the molecule's conformation and steric properties.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.22 |

| C-Br | ~1.90 |

| C-C (aromatic) | 1.39 - 1.42 |

| **Bond Angles (°) ** | |

| C-C=O | ~125 |

| C-C-Br | ~120 |

| Dihedral Angles (°) | |

| C-C-C-C (fluorene core) | ~0 (planar) |

Electronic Properties

The electronic properties of this compound, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for predicting its reactivity and photophysical behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.5 to 3.5 Debye |

Note: These values are estimations based on trends observed in related fluorenone compounds and can vary depending on the level of theory and basis set used in the calculations.

Excited State Properties and Simulated UV-Vis Spectrum

TD-DFT calculations are instrumental in understanding the electronic transitions that give rise to the molecule's absorption spectrum. The calculations can predict the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., n→π* or π→π*).

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major MO Contributions |

| S₀ → S₁ | 350 - 400 | Low to Moderate | HOMO → LUMO (π→π) |

| S₀ → S₂ | 300 - 350 | Moderate to High | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 250 - 300 | High | HOMO → LUMO+1 (π→π*) |

Note: The presence of the carbonyl group may also lead to a lower energy, low-intensity n→π transition, which might be the S₁ transition in some solvent environments.*

Correlation with Experimental Data

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its structural, electronic, and spectroscopic properties. DFT and TD-DFT are powerful tools for predicting its behavior and guiding the design of new functional materials and potential therapeutic agents. The workflow and representative data presented in this guide offer a framework for researchers and scientists to undertake or interpret computational studies on this and related fluorenone derivatives. Future work should focus on obtaining detailed experimental spectroscopic data for this compound to allow for a direct and rigorous comparison with theoretical predictions, further refining our understanding of this versatile molecule.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Polymers Using 2,7-Dibromo-9-fluorenone

This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from the 2,7-Dibromo-9-fluorenone monomer. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel conjugated polymers.

Introduction: The Versatility of Polyfluorenone Derivatives

This compound is a key building block for a class of conjugated polymers known as polyfluorenones. The fluorene (B118485) core provides a rigid, planar structure with high thermal stability and efficient charge transport properties.[1] The ketone group at the 9-position makes the polymer electron-deficient, a unique characteristic that is valuable for various applications.[2] Furthermore, the C9 position can be functionalized to tune the polymer's solubility, electronic characteristics, and solid-state morphology.[3]

For drug development professionals, polymers based on fluorene are particularly noteworthy. They can be engineered into fluorescent nanoparticles for bioimaging and theranostics.[4][5] Their inherent fluorescence, photostability, and low toxicity make them excellent candidates for advanced drug delivery systems, where they can act as carriers to transport and release therapeutic agents.[4][6] Beyond biomedical applications, these polymers are widely used in materials science for organic light-emitting diodes (OLEDs) and solar cells due to their excellent photoelectric properties.[6]

Synthesis of this compound Monomer

The successful synthesis of the polymer begins with the high-purity preparation of the this compound monomer. The most common method is the direct bromination of 9-fluorenone (B1672902).

2.1 Experimental Protocol: Direct Bromination of 9-Fluorenone

This protocol is adapted from established procedures for the synthesis of 2,7-dibromofluorenone.[7][8]

Materials:

-

9-Fluorenone

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Fuming Sulfuric Acid (Oleum)

-

Iron powder (catalyst)

-

Iodine (catalyst)

-

Dichloromethane (DCM)

-

Saturated Sodium Bisulfite solution

-

Anhydrous Ethanol (B145695)

-

Sodium Hydroxide (B78521) (for neutralization)

Procedure:

-

Setup: In a four-necked flask equipped with a mechanical stirrer and a constant-pressure dropping funnel, add 9-fluorenone (e.g., 60 mmol), iron powder (5% of fluorenone mass), and a crystal of iodine.[7]

-

Reaction Medium: Add glacial acetic acid and slowly add a small amount of fuming sulfuric acid while stirring.[7]

-

Bromination (Step 1): Prepare a solution of liquid bromine in glacial acetic acid (e.g., ~4/7 of the total bromine). Add this solution dropwise to the reaction mixture. Control the temperature at 80-90°C and allow it to reflux for 2 hours.[7]

-

Bromination (Step 2): Prepare a second solution with the remaining bromine (~3/7) in glacial acetic acid. Add this dropwise and increase the temperature to 110-120°C. Continue the reflux for an additional 4 hours.[7]

-

Work-up: Cool the reaction mixture. Carefully neutralize it to a neutral pH with a sodium hydroxide solution.

-

Extraction: Extract the product using dichloromethane. Filter the organic phase.[7]

-

Washing: Wash the organic phase with a saturated sodium bisulfite solution until the red color of excess bromine disappears. Subsequently, wash several times with water.[7]

-

Purification: Evaporate the solvent from the organic phase. Recrystallize the resulting crude product from anhydrous ethanol to yield a yellow solid.[7]

-

Drying: Dry the purified this compound product under vacuum. A typical yield is over 90%.[7]

Polymerization Protocols

This compound can be polymerized through several cross-coupling methods. Suzuki and Yamamoto coupling are the most prevalent.

3.1 Protocol: Suzuki Coupling Polymerization

The Suzuki coupling reaction is a versatile method for creating C-C bonds and is widely used for synthesizing polyfluorenes and their derivatives.[3] It involves the reaction of the dibromo monomer with a co-monomer containing boronic acid or boronic ester groups.

Materials:

-

This compound

-

Aromatic diboronic acid or ester co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene (B28343), Tetrahydrofuran (THF), and an aqueous solution of the base)

-

Methanol (for precipitation)

Procedure:

-

Inert Atmosphere: Charge a reaction flask with this compound, the diboronic ester co-monomer, the palladium catalyst, and the base. Ensure all solids are added under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base.[3]

-

Reaction: Heat the mixture to reflux (typically 90-120°C) and stir vigorously for 24-48 hours under an inert atmosphere.[3] Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC).

-

Precipitation: After cooling the reaction to room temperature, pour the mixture slowly into a large volume of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.

-

Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and oligomers, the polymer is often further purified by Soxhlet extraction with solvents like acetone, followed by extraction with a good solvent for the polymer (e.g., chloroform (B151607) or THF).[9]

-

Drying: Dry the final polymer product under vacuum.

References

- 1. etd.aau.edu.et [etd.aau.edu.et]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 8. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for 2,7-Dibromo-9-fluorenone in the Synthesis of OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9-fluorenone is a versatile building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its rigid, planar fluorenone core, functionalized with bromine atoms at the 2 and 7 positions, provides a platform for creating a diverse range of π-conjugated molecules through various cross-coupling reactions. The electron-withdrawing nature of the carbonyl group at the 9-position influences the electronic properties of the resulting materials, making them suitable for applications as electron-transporting materials, hosts for phosphorescent emitters, and components of thermally activated delayed fluorescence (TADF) emitters. This document provides detailed application notes, experimental protocols, and performance data for OLED materials synthesized from this compound and its derivatives.

Data Presentation

The photophysical and electroluminescent properties of OLED materials are critically dependent on their molecular structure. The following table summarizes the performance of representative materials derived from fluorenone and related fluorene (B118485) precursors.

| Compound Name/Type | Role in OLED | HOMO (eV) | LUMO (eV) | Photoluminescence Quantum Yield (PLQY) (%) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

| 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | Emitter | -5.8 | -2.5 | 53 (film) | 0.18 | Blue-White | [1] |

| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | Emitter | -5.7 | -2.4 | 66 (solution), 59 (film) | - | Blue | [2] |

| 2,7-bis(3,4,5-trimethoxyphenylethenyl)-9,9-diethyl-9H-fluorenone (OFOPV) | Emitter | - | - | - | - | Red (bulk), Green (monomer) | [3] |

| Phenylanthracene-substituted furan (B31954) derivative | Emitter | - | - | - | 3.10 | Deep Blue | |

| Carbazolyl-substituted spiro[acridine-9,9′-fluorene] (SAF-2CzB) | Emitter | - | - | - | - | Deep Blue | |

| Cyanofluorene-linked N-phenylcarbazole (m-CF-PhCz) | Host | - | - | - | 20.3 | Green (with Ir(ppy)2(acac) dopant) |

Experimental Protocols

The following are generalized protocols for the synthesis of OLED materials from this compound using common cross-coupling reactions. These protocols are based on established procedures for similar fluorene derivatives and may require optimization for specific substrates.

Protocol 1: Synthesis via Suzuki Coupling

This protocol describes the synthesis of a 2,7-diaryl-9-fluorenone derivative.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 4 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Phase-transfer catalyst (e.g., Aliquat 336, optional)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., Dichloromethane (B109758), Hexane, Ethyl Acetate)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent and phase-transfer catalyst (if used).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9-fluorenone.

Protocol 2: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of a 2,7-dialkynyl-9-fluorenone derivative.

Materials:

-

This compound

-

Terminal alkyne (2.2 equivalents)

-

Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

-

Add the amine base to the mixture.

-

Degas the reaction mixture with an inert gas for 15-30 minutes.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 2,7-dialkynyl-9-fluorenone.

Mandatory Visualizations

Caption: Synthetic pathways from this compound to OLED materials.

Caption: Structure-property relationships of this compound derivatives.

Applications in OLEDs

Derivatives of this compound are instrumental in the development of high-performance OLEDs. The ability to introduce various functional groups at the 2 and 7 positions allows for the fine-tuning of their optoelectronic properties.

-

Emitting Materials: By coupling with chromophoric moieties, novel fluorescent and phosphorescent emitters can be synthesized. The fluorenone core can be modified to tune the emission color from blue to red. For instance, extending the π-conjugation through Sonogashira coupling can lead to a red-shift in the emission spectrum.[2]

-